molecular formula C10H11NO3 B3238331 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- CAS No. 141102-32-1

1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-

Cat. No.: B3238331
CAS No.: 141102-32-1
M. Wt: 193.20 g/mol
InChI Key: HQNTULMVBFWRNP-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin class. This compound plays a crucial role in regulating plant growth and development, including cell elongation, tissue differentiation, and responses to environmental stimuli such as light and gravity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- typically involves the modification of the indole nucleus. One common method includes the reaction of indole derivatives with appropriate reagents under controlled conditions. For example, the reaction of indole-3-acetic acid with specific oxidizing agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. As a plant hormone, it regulates various physiological processes by binding to auxin receptors and modulating gene expression. This leads to changes in cell elongation, division, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its hydroxyl group at the 4-position and dihydro structure contribute to its unique properties .

Properties

IUPAC Name

2-(4-hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,6,11-12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNTULMVBFWRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=CC=C2O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80770092
Record name (4-Hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141102-32-1
Record name (4-Hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80770092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
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1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
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1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
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1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
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1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
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1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-

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